5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate: is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a pyrazolo[4,3-c]pyridine ring system.
- It bears a phenyl group at position 2.
- An imidazole moiety is attached via an ethyl linker at position 5.
- The 6-olate group completes the structure.
Preparation Methods
Synthetic Routes:
- One synthetic approach involves the regiocontrolled synthesis of substituted imidazoles. Recent advances have focused on functional group compatibility during bond formation .
- A two-bond disconnection strategy combines a C2-N3 fragment with an N1-C4-C5 unit for imidazole synthesis .
Reaction Conditions:
- Specific reaction conditions depend on the chosen synthetic route.
- Common reagents include imidazole derivatives, phenyl-substituted compounds, and pyrazolo[4,3-c]pyridine precursors.
Industrial Production:
- Industrial-scale production methods may involve multistep syntheses or modifications of existing processes.
Chemical Reactions Analysis
Oxidation: The phenyl group can undergo oxidation reactions.
Substitution: The imidazole moiety is susceptible to nucleophilic substitution.
Major Products: Various derivatives with altered substituents on the pyrazolo[4,3-c]pyridine ring.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).
Chemistry: Explore its reactivity in novel transformations.
Biology: Study its interactions with biological targets.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways modulated by its action.
Comparison with Similar Compounds
Uniqueness: Highlight distinctive features compared to related heterocycles.
Similar Compounds: Explore other pyrazolo[4,3-c]pyridines and imidazole derivatives.
Properties
Molecular Formula |
C18H16N5O2- |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C18H17N5O2/c1-12-17-15(21-23(18(17)25)14-5-3-2-4-6-14)9-16(24)22(12)8-7-13-10-19-11-20-13/h2-6,9-11,24H,7-8H2,1H3,(H,19,20)/p-1 |
InChI Key |
IORWTXCBWLOUAM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=CC=CC=C3)C=C(N1CCC4=CN=CN4)[O-] |
Origin of Product |
United States |
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